

Z-Phe-Arg-OMe HCl: Substrate Profile & Application Guide

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Compound of Interest

Compound Name: Z-Phe-arg-ome hcl

CAS No.: 113715-88-1

Cat. No.: B568590

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Executive Summary

Z-Phe-Arg-OMe HCl (N-Carbobenzoxy-L-Phenylalanyl-L-Arginine Methyl Ester Hydrochloride) is a synthetic dipeptide ester substrate primarily utilized to assay Plasma Kallikrein activity. While it serves as a high-affinity substrate for the Kallikrein-Kinin system, it exhibits significant cross-reactivity with other serine proteases (e.g., Trypsin) and cysteine proteases (e.g., Cathepsin B, L, and Papain).

Unlike its fluorogenic (AMC) or chromogenic (pNA) analogs which release a detectable dye upon cleavage, the OMe (methyl ester) derivative requires specific esterolytic detection methods, such as potentiometric titration (pH-stat) or colorimetric indicator assays. This guide details the mechanistic grounding, specificity profile, and validated experimental protocols for this specific substrate.

Part 1: The Substrate Profile

Chemical Identity & Properties[1][2]

- Common Name: **Z-Phe-Arg-OMe HCl**

- Systematic Name: N-alpha-Carbobenzoxy-L-phenylalanyl-L-arginine methyl ester hydrochloride
- Molecular Formula:
- Molecular Weight: ~505.99 g/mol (Free base ~469.53)
- Solubility: Soluble in water, methanol, and DMSO.
- Role: Synthetic peptide substrate acting as an esterase target for proteases with specificity for basic residues (Arginine) at the P1 position and hydrophobic residues (Phenylalanine) at the P2 position.[1]

Structural Mechanism

The substrate mimics the cleavage site of natural protein targets. The Z (Carbobenzoxy) group protects the N-terminus, mimicking the polypeptide chain upstream of the cleavage site. The Phe-Arg sequence fits into the S2 and S1 pockets of the enzyme, respectively. The OMe (Methyl Ester) is the leaving group.

Cleavage Reaction:

Part 2: Target Protease Specificity

Primary Target: Plasma Kallikrein

Plasma Kallikrein (PK) is a serine protease that liberates Bradykinin from High-Molecular-Weight Kininogen (HMWK).[2] Z-Phe-Arg-OMe is a classic substrate for PK due to the enzyme's strong preference for:

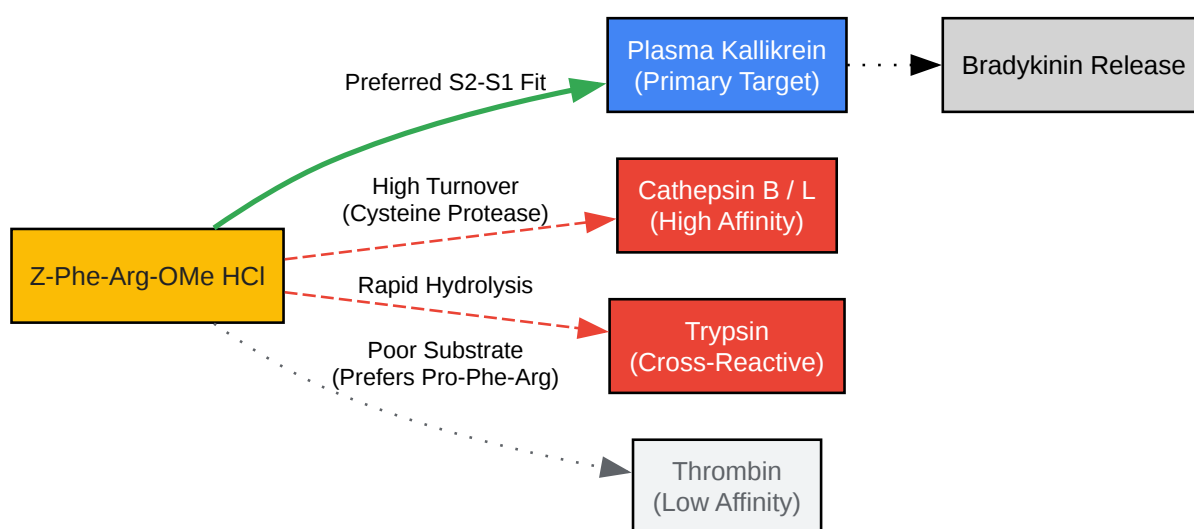
- P1 Position: Arginine (Basic).[1]
- P2 Position: Phenylalanine (Hydrophobic/Aromatic).

Secondary Targets & Cross-Reactivity

This substrate is not perfectly specific.[3][4] In complex biological samples, it will be hydrolyzed by:

- Cathepsin B & L: Cysteine proteases found in lysosomes.[3] Z-Phe-Arg derivatives are among the most potent substrates for Cathepsin B/L, often requiring specific inhibitors (e.g., CA-074 for Cathepsin B) to distinguish activity.
- Trypsin: Cleaves C-terminal to Arginine/Lysine; will rapidly hydrolyze Z-Phe-Arg-OMe.
- Papain: A cysteine protease with broad specificity for hydrophobic P2 residues.

Specificity Visualization (Graphviz)



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Figure 1: Specificity profile of Z-Phe-Arg-OMe. Green arrow indicates the primary application; red dashed arrows indicate significant cross-reactivity that must be controlled.

Part 3: Enzymatic Mechanism & Kinetics

The Catalytic Triad (Serine Proteases)

For Kallikrein, the hydrolysis is driven by the catalytic triad (Asp-His-Ser):

- Binding: The Arg side chain of the substrate anchors into the S1 specificity pocket (Asp189) via electrostatic interaction. The Phe residue nests in the hydrophobic S2 pocket.
- Acylation: The active site Serine attacks the carbonyl carbon of the ester bond (OMe).

- Deacylation: The ester bond breaks, releasing Methanol and forming an acyl-enzyme intermediate. Water then hydrolyzes this intermediate, releasing the free acid peptide (Z-Phe-Arg-OH).

Kinetic Considerations

- : Z-Phe-Arg-OMe generally exhibits a high (turnover number) for Kallikrein compared to amide substrates (like pNA), making it highly sensitive. However, ester substrates are also more liable to spontaneous hydrolysis at high pH (>8.5).
- Detection: Unlike pNA (yellow color) or AMC (fluorescence), the leaving group (Methanol) is not immediately visible. Activity is measured by the rate of acid production (release).

Part 4: Experimental Protocols

Protocol A: Potentiometric (pH-Stat) Assay

Best for: Purified enzyme kinetics where high sensitivity is required without optical interference.

Reagents:

- Assay Buffer: 5 mM Tris-HCl, 50 mM NaCl, pH 8.0 (Low buffering capacity is critical).
- Substrate Stock: 10 mM **Z-Phe-Arg-OMe HCl** in water or dilute MeOH.
- Titrant: 0.01 M NaOH.

Workflow:

- Setup: Maintain reaction vessel at 37°C with constant stirring.
- Blank: Add 2.0 mL Assay Buffer and 100 µL Substrate Stock. Monitor pH to establish the spontaneous hydrolysis rate (background).
- Reaction: Add enzyme (e.g., 1-10 nM Plasma Kallikrein).

- Titration: The pH-stat instrument automatically adds NaOH to maintain pH 8.0.
- Calculation: The slope of NaOH addition (moles/min) equals the enzymatic rate.

Protocol B: Colorimetric Indicator Assay

Best for: High-throughput screening in plate readers.

Reagents:

- Buffer: 5 mM Tris-HCl, 50 mM NaCl, pH 7.8.
- Indicator: 0.05% Phenol Red (or Bromothymol Blue depending on pH).
- Substrate: 1 mM **Z-Phe-Arg-OMe HCl**.

Workflow:

- Mix: In a 96-well plate, combine 150 μ L Buffer + Indicator and 20 μ L Enzyme.
- Initiate: Add 30 μ L Substrate.
- Read: Measure Absorbance at 560 nm (Phenol Red) kinetically.
- Result: Absorbance decreases as acid is produced and the indicator shifts color.

Protocol C: Hestrin's Hydroxamic Acid Method (Endpoint)

Best for: When real-time monitoring is not possible.

- Incubate Enzyme + Substrate.
- Stop: Add Hydroxylamine (alkaline). Unreacted ester forms hydroxamic acid.
- Develop: Add Ferric Chloride () in HCl.

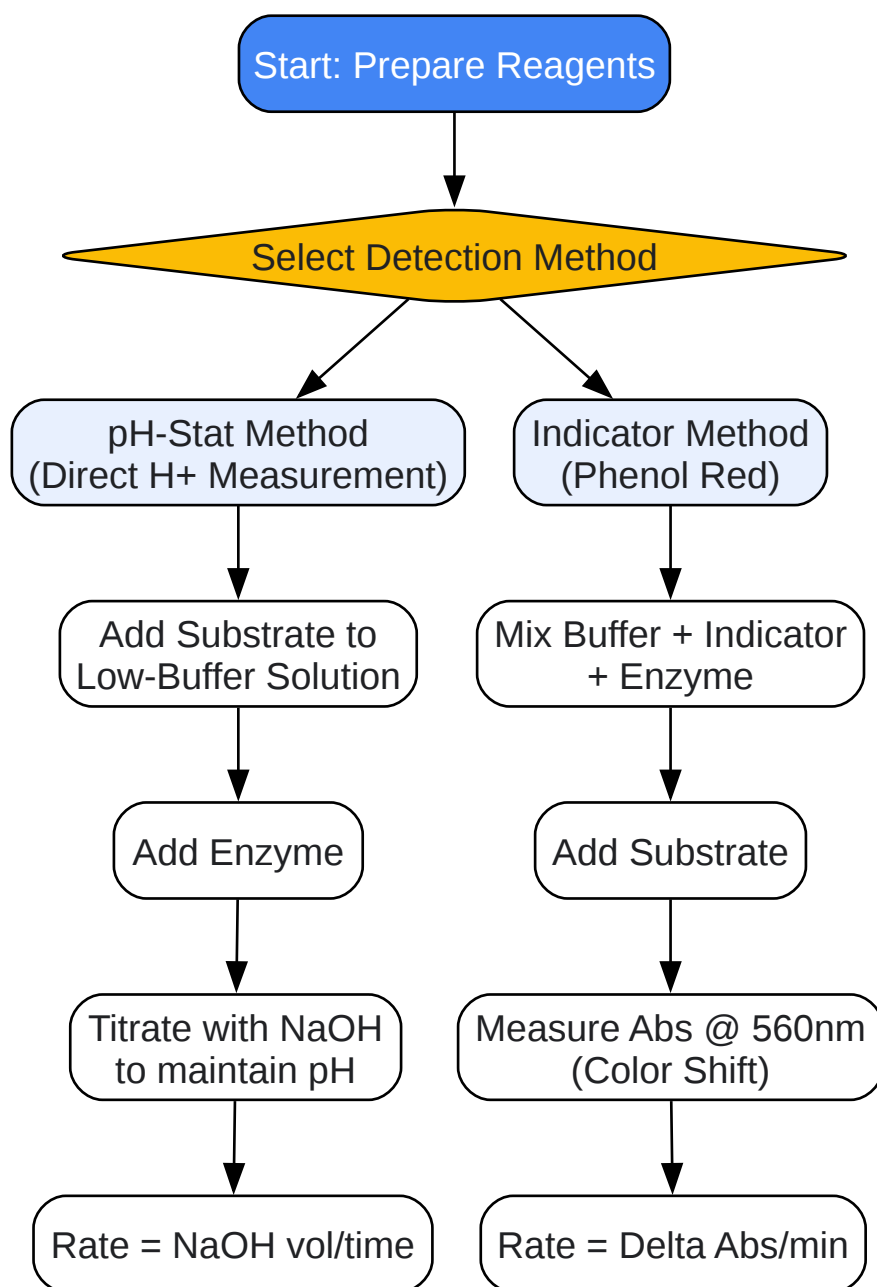
- Measure: Read Absorbance at 540 nm (Red complex).
 - Note: This measures remaining substrate (inverse assay).

Part 5: Data Analysis & Troubleshooting

Interpreting Results

- Spontaneous Hydrolysis: Esters are unstable at alkaline pH. Always run a "No Enzyme" control. If background rate > 10% of signal, lower the pH (e.g., to 7.4) or reduce temperature to 25°C.
- Inhibition Controls: To confirm Kallikrein activity in plasma samples, use Soybean Trypsin Inhibitor (SBTI) (inhibits Kallikrein and Trypsin) vs. specific Kallikrein inhibitors. For Cathepsin B, use CA-074.

Assay Workflow Diagram



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Figure 2: Decision tree for **Z-Phe-Arg-OMe HCl** assay execution.

References

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